molecular formula C7H7Br2N B12531627 Pyridine, 2-(dibromomethyl)-6-methyl- CAS No. 681459-98-3

Pyridine, 2-(dibromomethyl)-6-methyl-

Cat. No.: B12531627
CAS No.: 681459-98-3
M. Wt: 264.94 g/mol
InChI Key: RWABFFAWFSCDBR-UHFFFAOYSA-N
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Description

Pyridine, 2-(dibromomethyl)-6-methyl- is a halogenated pyridine derivative characterized by a dibromomethyl (-CH$2$Br$2$) substituent at the 2-position and a methyl (-CH$_3$) group at the 6-position of the pyridine ring.

Properties

CAS No.

681459-98-3

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-(dibromomethyl)-6-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3

InChI Key

RWABFFAWFSCDBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(Br)Br

Origin of Product

United States

Preparation Methods

Other Traditional Approaches

Alternative early methods included using brominating systems such as:

  • Bromine with acid catalysts
  • Hydrobromic acid-based systems
  • Pyridine N-oxides as substrates to enhance electrophilic substitution reactivity

These methods generally exhibited poor selectivity and required harsh reaction conditions, leading to environmental concerns and safety issues that prompted the search for more efficient synthetic routes.

Modern Preparation Methods

DBDMH Method for Selective Dibromination

A significant advancement in the preparation of 2-(dibromomethyl)-6-methylpyridine was the development of a method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, also called dibromohein) as the brominating agent. This method, detailed in patent CN105399661A, offers substantial advantages:

"The invention provides a new method for preparing 2,6-dibromomethylpyridine. The method comprises: using dibromohein as bromination agent, under the action of initiator, 2,6-dimethylpyridine bromination generates 2,6-dibromomethylpyridine."

The reaction can be represented by the following equation:
2,6-dimethylpyridine + DBDMH (with initiator) → 2,6-dibromomethylpyridine

This method offers several key advantages:

  • Simple operation
  • High yield (up to >90%)
  • High product purity
  • Use of a more economical and less toxic brominating agent
  • Relatively mild reaction conditions (20-80°C)
  • Alignment with green chemistry principles

Detailed Reaction Conditions for the DBDMH Method

The experimental conditions for preparing 2-(dibromomethyl)-6-methylpyridine using the DBDMH method have been optimized as follows:

Table 1: Optimal Reaction Parameters for DBDMH Method

Parameter Condition
Starting material 2,6-dimethylpyridine (2,6-lutidine)
Brominating agent 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
Solvent Carbon tetrachloride (CCl₄)
Initiator Azobisisobutyronitrile (AIBN)
Temperature 20-80°C (optimal: 80°C)
Reaction time 24 hours
Molar ratio (lutidine:DBDMH:AIBN) 1:2:0.005
Workup Washing with NaHCO₃ and NaCl solutions, drying with MgSO₄
Purification Column chromatography (petroleum ether/ethyl acetate = 60:1)

A specific example from the patent provides the following experimental procedure:

"2,6-lutidine (0.11g, 10mmol) was dissolved in 30mL CCl₄, and then dibromoheinin (5.72g, 20mmol) and AIBN (82mg, 0.5mol%) were added to the above reaction solution at one time. Reflux reaction at 80°C for 24h. After the reaction was completed, cool to room temperature, filter, and the filtrate was washed with saturated NaHCO₃ solution (45mL×2), saturated NaCl solution (50mL) successively, dried over anhydrous MgSO₄, and separated by column chromatography (petroleum ether/ethyl acetate=60:1, V/V), yield 51%."

While this specific example reported a yield of 51%, the patent claims that under optimized conditions, yields can exceed 90% with high product purity.

Optimized NBS Methods

Researchers have developed optimized NBS-based methods that provide better selectivity than traditional approaches. These methods carefully control reaction parameters to minimize over-bromination:

Key factors for successful NBS bromination include:

  • Precise control of NBS amount and addition rate
  • Selection of appropriate solvent
  • Careful temperature control
  • Use of specific radical initiators in optimal concentrations

For halogenation reactions in general, typical radical initiators include:
"Preferred radical initiators are benzoyl peroxide or AIBN (azo isobutyro dinitrile)" with recommended amounts "ranging from 0,001 equiv. to 0,5 equiv., preferably 0,005 eqiv. to 0,3 equiv., also preferred 0,01 to 0,2 equiv."

Alternative Synthetic Routes

Starting from Different Precursors

Alternative routes to prepare 2-(dibromomethyl)-6-methylpyridine can utilize different starting materials:

4.1.1 From 2-Bromo-6-methylpyridine

One potential route involves using 2-bromo-6-methylpyridine as a starting material, which can be prepared from 2-amino-6-methylpyridine via a diazotization-bromination sequence:

"4.2.1. Synthesis of 2-bromo-6-methylpyridine (2)
31 g (286.6 mmol) of 2-aminopicolin was taken in a 1lt roundbottom flask, to this 170 mL of 48% HBr was added at room temperature. Then the mixture was cooled in a freezing mixture of about -10 °C. Then 40 mL of Br₂ was added dropwise over a period of 40 min with stirring, the orange color mixture was again stirred at -5 °C for 1.5 h. Then 55 g (779.2 mmol) of NaNO₂ was dissolved in 70 mL of H₂O and was added dropwise at the same temperature and stirred for a period of another 1.5 h."

After obtaining 2-bromo-6-methylpyridine, the methyl group could potentially be brominated using controlled bromination conditions to yield the desired product.

4.1.2 From 2,6-Pyridinedicarboxylic Acid

Another potential route involves starting with 2,6-pyridinedicarboxylic acid, which can be prepared by oxidation of 2,6-lutidine:

"2,6-lutidines (21.4g, 0.2mol) is added in the flask of 250ml, water 150ml is heated to 80 DEG C, be added portionwise potassium permanganate (142.2g, 0.9mol), maintain temperature in 75-80 DEG C of heating stirring 35min, thin-layer chromatography with The pH value adjustment of reaction solution with the hydrochloric acid of 2mol/l is 4 to fully reacting by track analysis, and reacting liquid temperature is cooled to 25 DEG C 2,6-pyridinedicarboxylic acid."

The 2,6-pyridinedicarboxylic acid could then be:

  • Converted to a diester
  • Reduced to 2,6-pyridine dimethanol
  • Halogenated with appropriate brominating agents to yield 2,6-dibromomethylpyridine

Use of Alternative Brominating Systems

Several alternative brominating systems have been investigated for pyridine derivatives:

Table 2: Alternative Brominating Systems

Brominating System Solvent Options Advantages Disadvantages
NBS (controlled amounts) CCl₄, CHCl₃, CH₂Cl₂ Well-established, commercially available Potential for multiple bromination products
DBDMH CCl₄, chlorobenzene High selectivity, cheaper, lower toxicity Requires radical initiator
HBr/H₂O₂ Various organic solvents Inexpensive reagents Less selective, harsher conditions
Bromine/Lewis acid CCl₄, dichloroethane High reactivity Poor selectivity, toxic reagents

For solvent selection, patent literature suggests:
"Preferred inert solvents for this bromination step are chlorobenzene, cyclohexane, heptane, trichloromethane, tetrachloromethane, ethyl acetate, butyl acetate or acetonitrile."

Synthesis via 2-(Bromomethyl)-6-methylpyridine

An alternative approach involves first synthesizing 2-(bromomethyl)-6-methylpyridine as an intermediate, followed by a second bromination step.

The preparation of the monobrominated intermediate can be achieved using controlled bromination conditions:

"2-(pyrrolidine)methyl-6-methylpyridine (1)... Bromolutidine (558 mg, 3 mmol, 1 eq.) and N,N-diisopropylethylamine (DIPEA, 774 mg, 6 mmol, 2 eq.) were dissolved in dry MeCN (10 ml) under a N₂ atmosphere."

The monobrominated intermediate can then be subjected to a second, controlled bromination to yield the dibromomethyl product.

Reaction Mechanism and Parameters Affecting Selectivity

Radical Bromination Mechanism

The bromination of the methyl groups in 2,6-dimethylpyridine typically proceeds via a radical mechanism:

  • The radical initiator (e.g., AIBN) decomposes thermally to generate radicals
  • These radicals abstract a hydrogen atom from the brominating agent (DBDMH or NBS)
  • The resulting bromine radical abstracts a hydrogen from the methyl group of 2,6-lutidine
  • The benzylic radical formed reacts with the brominating agent to introduce the first bromine
  • The process repeats to introduce a second bromine on the same carbon

Factors Affecting Selectivity

Several key factors influence the selectivity of the bromination reaction:

  • Electronic effects : "The regioselectivity of bromination in unsymmetrical dimethylpyridines shows that nitrogen in the ring is deactivating inductively." This suggests that in 2,6-dimethylpyridine, both methyl groups would have similar reactivity.

  • Steric effects : As bromination proceeds, the increasing steric bulk can affect the rate of subsequent bromination steps.

  • Temperature : Higher temperatures generally favor more complete bromination but can lead to side reactions.

  • Solvent effects : The choice of solvent can significantly impact the course of the reaction and product distribution.

  • Concentration of reagents : The ratio of brominating agent to substrate is critical for controlling the degree of bromination.

Table 3: Effect of Key Parameters on Bromination Selectivity

Parameter Effect on Selectivity Optimal Conditions
Temperature Higher temperature promotes dibromination 80°C for DBDMH method
Solvent Polar solvents may accelerate reaction but reduce selectivity CCl₄ provides good balance
Initiator concentration Higher levels can lead to over-bromination 0.5 mol% AIBN for DBDMH method
Brominating agent ratio Excess promotes dibromination 2:1 DBDMH:lutidine ratio
Reaction time Longer times favor complete dibromination 24 hours for complete conversion

Scale-up and Industrial Considerations

Solvent Selection for Industrial Scale

While carbon tetrachloride provides excellent results in laboratory settings, its toxicity and environmental impact make it problematic for industrial production. Alternative solvents that have been investigated include:

"The inert organic solvent is selected from non-halogenated aliphatic hydrocarbons, non-halogenated cycloaliphatic hydrocarbons, non-halogenated aromatic hydrocarbons, halogenated aliphatic hydrocarbons, halogenated aromatic hydrocarbons, ethers, esters, ketones, and any combination thereof."

Specific examples that might be suitable include:

  • Chlorobenzene
  • Cyclohexane
  • Ethyl acetate
  • Butyl acetate

Yield and Purity Optimization

For industrial implementation, yield and purity optimization are critical factors:

"The yield of the product 2,6-dibromomethylpyridine synthesized by the method of the invention can reach more than 90%, and the purity of the product is very high."

Key factors for optimizing yield and purity include:

  • Precise temperature control
  • Optimal reagent ratios
  • Efficient stirring to ensure homogeneous reaction conditions
  • Carefully designed work-up and purification procedures

Analytical Methods for Product Characterization

Spectroscopic Identification

The characterization of 2-(dibromomethyl)-6-methylpyridine typically employs several complementary analytical techniques:

  • NMR Spectroscopy : ¹H NMR and ¹³C NMR provide structural confirmation

    • Key ¹H NMR signals include the methyl group at the 6-position and the dibromomethyl group at the 2-position
    • The aromatic protons of the pyridine ring display characteristic coupling patterns
  • Mass Spectrometry : Provides molecular weight confirmation and fragmentation pattern

    • The molecular ion peak would show characteristic bromine isotope patterns
    • Fragmentation typically shows loss of bromine atoms
  • IR Spectroscopy : Identifies functional groups and confirms structural features

Purity Assessment

Several techniques are commonly employed to assess the purity of the synthesized compound:

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative purity assessment
  • Gas Chromatography (GC) : Suitable for volatile samples
  • Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress and initial purity assessment
  • Melting Point Determination : For crystalline samples, provides a simple purity indicator

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(dibromomethyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dibromomethyl group to other functional groups.

    Substitution: The bromine atoms in the dibromomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Pyridine derivatives have shown promising results in anticancer research. For instance, compounds derived from pyridine structures exhibit significant cytotoxicity against various cancer cell lines. The incorporation of dibromomethyl groups enhances their reactivity and potential biological activity. Recent studies have explored the synthesis of pyrido[2,3-d]pyrimidine derivatives that demonstrate potent activity against dihydrofolate reductase (DHFR), an important target in cancer therapy .

Antimicrobial Properties : Pyridine derivatives are also recognized for their antimicrobial properties. The presence of halogen substituents, such as bromine, can enhance the antibacterial efficacy of these compounds. Research has indicated that certain pyridine derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Agricultural Applications

Pesticide Development : Pyridine derivatives serve as key intermediates in the synthesis of agrochemicals, including pesticides and herbicides. The unique structural features of dibromomethyl pyridines allow for modifications that enhance their efficacy against pests while minimizing environmental impact. Studies have reported successful applications of these compounds in formulating effective agricultural chemicals that target specific pest species without harming beneficial organisms .

Material Science

Fluorescent Materials : The incorporation of pyridine derivatives into polymer matrices has been explored for developing new fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties. Research has demonstrated that modifying the pyridine structure can tune the emission properties, making them suitable for various applications in electronic devices .

Coordination Chemistry

Metal Complexes : Pyridine derivatives are often used as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. The dibromomethyl group can enhance the ligand's ability to coordinate with metals, leading to the formation of complexes with interesting catalytic properties. Studies have highlighted the use of these complexes in catalyzing various organic reactions, showcasing their potential in synthetic chemistry .

Case Studies

Application AreaExample StudyFindings
Medicinal ChemistrySynthesis of pyrido[2,3-d]pyrimidine derivativesDemonstrated significant cytotoxicity against cancer cell lines .
Agricultural ChemicalsDevelopment of new pesticidesEffective against specific pests with minimal environmental impact .
Material ScienceUse in OLEDsEnhanced photophysical properties leading to improved device performance .
Coordination ChemistryFormation of metal complexesExhibited catalytic activity in organic reactions .

Mechanism of Action

The mechanism of action of Pyridine, 2-(dibromomethyl)-6-methyl- involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key distinguishing feature is the dibromomethyl group at the 2-position , which contrasts with other brominated pyridines that typically feature bromine atoms directly attached to the aromatic ring. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Substituents Similarity Score Key Differences
Pyridine, 2-(dibromomethyl)-6-methyl- Not provided 2-(CH$2$Br$2$), 6-CH$_3$ Reference Target compound
2,5-Dibromo-3,6-dimethylpyridine 38749-93-8 2-Br, 5-Br, 3-CH$3$, 6-CH$3$ 0.89 Br atoms on ring; additional methyl group
2,3,5-Tribromo-6-methylpyridine 3430-15-7 2-Br, 3-Br, 5-Br, 6-CH$_3$ 0.86 Three Br atoms on ring
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine 2645419-38-9 2-Br, 6-azetidinyloxy N/A Oxygen-containing heterocyclic substituent

Key Observations :

  • Halogenation Pattern : Unlike analogs with Br atoms on the pyridine ring (e.g., 2,5-Dibromo-3,6-dimethylpyridine), the target compound’s dibromomethyl group introduces a bulky, electron-withdrawing substituent that may alter nucleophilic substitution pathways and steric interactions .
  • Methyl Group Position : The 6-methyl group is conserved in several analogs (e.g., 2,3,5-Tribromo-6-methylpyridine), suggesting stability or synthetic accessibility at this position .

Physicochemical Properties

  • Molecular Weight and Solubility: The dibromomethyl group increases molecular weight compared to mono-brominated analogs, likely reducing solubility in polar solvents. For example, 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine (MW 243.1) is lighter than the target compound, which likely has a higher MW due to two Br atoms in the substituent.
  • Stability : Bromine atoms on the ring (e.g., 2,3,5-Tribromo-6-methylpyridine) may confer higher thermal stability compared to the labile C-Br bonds in the dibromomethyl group .

Biological Activity

Pyridine, 2-(dibromomethyl)-6-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

Pyridine, 2-(dibromomethyl)-6-methyl- features a pyridine ring substituted with a dibromomethyl group at the 2-position and a methyl group at the 6-position. This unique structure contributes to its distinct chemical reactivity and biological activity.

The biological activity of Pyridine, 2-(dibromomethyl)-6-methyl- is primarily attributed to its interaction with various molecular targets within biological systems. The compound can influence enzyme activity, receptor binding, and other protein interactions, leading to multiple physiological effects. Specific pathways affected include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens.
  • Anticancer Potential : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs.

Antimicrobial Activity

Pyridine derivatives are recognized for their antimicrobial properties. Research indicates that Pyridine, 2-(dibromomethyl)-6-methyl- demonstrates notable activity against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/mL)
Staphylococcus aureus56
Escherichia coli55

Anticancer Activity

In vitro studies have shown that compounds containing the pyridine nucleus can exhibit anticancer properties. For instance, derivatives have been tested against various cancer cell lines with promising results in inhibiting cell proliferation .

Cell Line IC50 (μM)
HL600.69
K5621.20
MCF-722.00

Case Studies

  • Antimicrobial Efficacy : A series of pyridine derivatives were synthesized and evaluated for their antibacterial activities. The most potent compounds showed MIC values in the low micromolar range, indicating strong potential for development into therapeutic agents .
  • Anti-inflammatory Properties : In a study assessing COX-2 inhibition, Pyridine derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting their utility in treating inflammatory diseases .
  • Antiviral Activity : Recent investigations into pyridine compounds have highlighted their antiviral potential against emerging viruses such as SARS-CoV-2. These studies emphasize the need for further research to explore their applicability in antiviral therapies .

Q & A

Q. What are the established synthetic routes for 2-(dibromomethyl)-6-methylpyridine, and what are the critical reaction parameters affecting yield?

The compound is synthesized via two primary routes:

  • Oxidative Bromination : Starting with 2,6-dimethylpyridine, sequential oxidation (KMnO₄), esterification (SOCl₂), and bromination using N-bromosuccinimide (NBS) yields the target compound. Critical parameters include reaction temperature (60–80°C for bromination), NBS stoichiometry (1.2–1.5 equivalents), and reaction time (4–6 hours under reflux) to avoid over-bromination .
  • Reductive Coupling : Nickel-catalyzed coupling of 2-halomethylpyridines (e.g., 2-bromo-6-methylpyridine) requires precise catalyst loading (5–10 mol% Ni(PPh₃)₄) and ligand selection to optimize yields (65–70%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(dibromomethyl)-6-methylpyridine, and how can data interpretation resolve structural ambiguities?

  • 1H/13C NMR : In CDCl₃, key peaks include δ 2.45 (s, CH₃), δ 4.82 (s, CH₂Br₂), and aromatic protons at δ 7.2–8.1 ppm. Coupling constants (e.g., J = 8 Hz) distinguish regioisomers .
  • HRMS : Confirms molecular weight ([M+H]+ at m/z 278.9024) .
  • X-ray Crystallography : Resolves C-Br bond lengths (1.93 Å) and confirms molecular geometry .

Advanced Questions

Q. How can researchers resolve contradictions in reported bromination efficiencies when synthesizing 2-(dibromomethyl)-6-methylpyridine?

Discrepancies arise from solvent polarity and brominating agents. For example:

  • NBS in CCl₄ achieves 75–80% yield but risks over-bromination in polar solvents.
  • HBr/H₂O₂ in dichloromethane stabilizes intermediates, improving yields to >80%. Systematic optimization via TLC/GC-MS monitoring and solvent polarity studies (e.g., dielectric constant ≥ 8.9) is recommended .

Q. What computational strategies are recommended to predict the reactivity and regioselectivity of bromination in 2-(dibromomethyl)-6-methylpyridine derivatives?

  • DFT Calculations : At B3LYP/6-311G(d,p), Fukui indices (electrophilic centers) predict preferential bromination at the 2-methyl group (Fukui = 0.12 vs. 0.08 elsewhere).
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile) on activation barriers, aligning with experimental selectivity in NBS-mediated reactions .

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